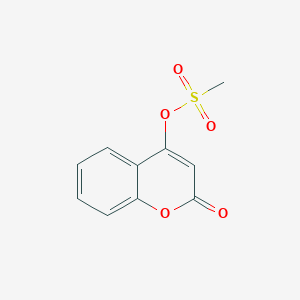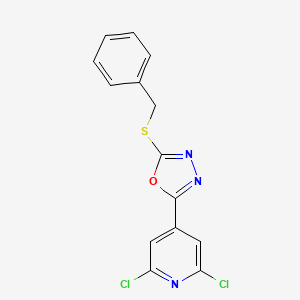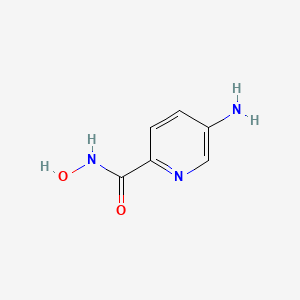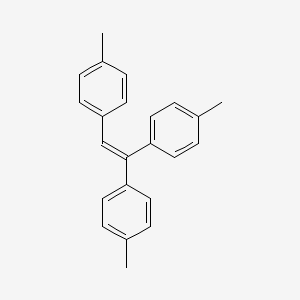
Benzene, 1,1',1''-(1-ethenyl-2-ylidene)tris(4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) is an organic compound with the molecular formula C20H16 and a molecular weight of 256.3410. It is also known by other names such as Ethylene, triphenyl-; Benzilidenediphenylmethane; Triphenylethene; Triphenylethylene; 1,1,2-Triphenylethylene; and 1,2,2-Triphenylethylene . This compound is characterized by its unique structure, which includes three benzene rings connected by an ethenylidene group.
Preparation Methods
The synthesis of Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with acetophenone in the presence of a base, followed by a dehydration step to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) can be compared with other similar compounds such as:
Triphenylethylene: Similar in structure but lacks the ethenylidene group.
Triphenylethane: Contains an ethane group instead of an ethenylidene group.
Benzilidenediphenylmethane: Similar structure but with different substituents on the benzene rings.
These comparisons highlight the unique structural features and reactivity of Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-), making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
6629-83-0 |
|---|---|
Molecular Formula |
C23H22 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[1,2-bis(4-methylphenyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C23H22/c1-17-4-10-20(11-5-17)16-23(21-12-6-18(2)7-13-21)22-14-8-19(3)9-15-22/h4-16H,1-3H3 |
InChI Key |
DFDOYRNMBGBYGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


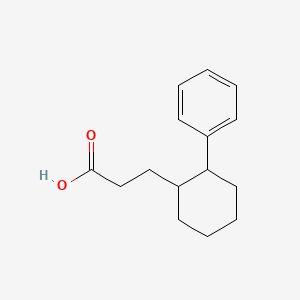
![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)

![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)



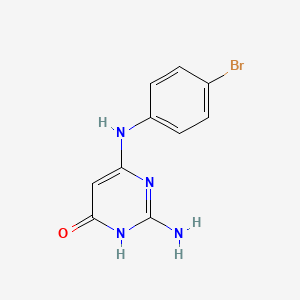

![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
